Quinaprilat
Overview
Description
Quinaprilat is the active metabolite of the prodrug quinapril. It is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Mechanism of Action
- Downstream effects include reduced vasoconstriction , lower aldosterone secretion , and decreased sodium and water retention .
- Its ADME properties (absorption, distribution, metabolism, and excretion) contribute to its efficacy and bioavailability .
- Cellularly, it results in dilated blood vessels , lower blood pressure , and improved cardiac function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Quinaprilat functions as a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . Additionally, this compound has been shown to interact with other biomolecules such as bradykinin, enhancing its vasodilatory effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly endothelial cells and cardiomyocytes . In endothelial cells, this compound enhances nitric oxide production, leading to vasodilation and improved blood flow . In cardiomyocytes, this compound reduces hypertrophy and fibrosis, thereby improving cardiac function . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of ACE . By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This compound also enhances the levels of bradykinin, a vasodilatory peptide, by inhibiting its degradation by ACE . This dual mechanism of action contributes to the overall antihypertensive effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This compound is rapidly hydrolyzed from quinapril after administration, leading to its active form . The stability of this compound in biological systems is relatively high, allowing for sustained inhibition of ACE over time . Long-term studies have shown that this compound maintains its antihypertensive effects and continues to improve cardiac function in chronic settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, this compound may cause hypotension and renal impairment . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage . Toxic effects at high doses include hyperkalemia and increased risk of renal dysfunction .
Metabolic Pathways
This compound is primarily involved in the renin-angiotensin-aldosterone system (RAAS) pathway . After administration, quinapril is rapidly hydrolyzed to this compound, which then inhibits ACE . This compound does not undergo extensive metabolism and is primarily excreted unchanged in the urine . The interaction of this compound with ACE is a key aspect of its metabolic pathway, leading to decreased levels of angiotensin II and increased levels of bradykinin .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It is highly protein-bound in plasma, which facilitates its distribution to target tissues . This compound accumulates in tissues with high ACE expression, such as the lungs, kidneys, and heart . The distribution of this compound is influenced by its binding to plasma proteins and its affinity for ACE .
Subcellular Localization
This compound is localized primarily in the cytoplasm and on the cell membrane, where ACE is predominantly found . The binding of this compound to ACE on the cell membrane is crucial for its inhibitory effects . This compound does not undergo significant post-translational modifications, and its activity is primarily determined by its interaction with ACE .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinaprilat involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently reacted with an acid to produce quinapril or an acid addition salt of quinapril .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of this compound .
Chemical Reactions Analysis
Types of Reactions: Quinaprilat undergoes several types of chemical reactions, including:
Hydrolysis: Quinapril is hydrolyzed to this compound in the body.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its pharmacological context.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The primary product of quinapril hydrolysis is this compound. Oxidation and reduction reactions can yield various oxidized or reduced derivatives, although these are not typically significant in its therapeutic use .
Scientific Research Applications
Quinaprilat has several scientific research applications:
Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and cardiovascular health.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. .
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure. Unlike quinaprilat, lisinopril is not a prodrug and is active in its administered form.
Enalaprilat: The active metabolite of enalapril, similar to this compound in its mechanism of action and therapeutic use.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor with similar applications
Uniqueness: this compound is unique in its pharmacokinetic profile, particularly its binding affinity and dissociation rate from ACE. It has a potent and prolonged inhibitory effect on ACE, making it effective for once-daily dosing. Its specific chemical structure also contributes to its unique pharmacological properties compared to other ACE inhibitors .
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
Record name | Quinaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaprilat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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